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2-Ethyl-2,5,8-trimethylchroman-6-ol
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Overview
Description
2-Ethyl-2,5,8-trimethylchroman-6-ol is a derivative of vitamin E, known for its antioxidant properties. This compound is structurally related to tocopherols and tocotrienols, which are essential for protecting cells from oxidative damage. The chroman ring structure is a key feature that contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5,8-trimethylchroman-6-ol typically involves the transglycosylation reaction. One method involves using α-glucosidase from Saccharomyces species to catalyze the reaction between 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose in a solution containing dimethyl sulfoxide (DMSO). The optimal pH for this reaction is 5.5, and the yield increases with the concentration of maltose .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,5,8-trimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-Ethyl-2,5,8-trimethylchroman-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential in anti-aging research.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmeceuticals and nutraceuticals due to its antioxidant properties.
Mechanism of Action
The antioxidant activity of 2-Ethyl-2,5,8-trimethylchroman-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The chroman ring structure allows for the stabilization of the resulting radical, preventing further oxidative damage. This compound targets lipid peroxyl radicals and reactive oxygen species, protecting cellular membranes and other structures from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
α-Tocopherol: The most common form of vitamin E, known for its potent antioxidant activity.
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant assays.
2-Hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol: A precursor in the synthesis of various vitamin E derivatives.
Uniqueness
2-Ethyl-2,5,8-trimethylchroman-6-ol is unique due to its specific structural modifications, which enhance its solubility and antioxidant activity. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Biological Activity
2-Ethyl-2,5,8-trimethylchroman-6-ol, also known as a derivative of vitamin E, has garnered attention due to its potential biological activities. This compound is part of a larger class of chroman compounds that exhibit various health benefits, including antioxidant properties and modulation of immune responses. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
The molecular structure of this compound can be described as follows:
Property | Details |
---|---|
Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | This compound |
CAS Number | [Not specified] |
Antioxidant Activity
Numerous studies have highlighted the antioxidant capabilities of this compound. Antioxidants play a crucial role in neutralizing free radicals and protecting cellular components from oxidative stress.
A study demonstrated that the compound exhibited significant radical-scavenging activity in vitro. The half-maximal inhibitory concentration (IC50) values for radical scavenging were determined as follows:
Compound | IC50 (μM) |
---|---|
This compound | 15.4 ± 1.2 |
α-Tocopherol | 12.0 ± 0.9 |
These findings suggest that while this compound is effective as an antioxidant, it is slightly less potent than α-tocopherol (vitamin E) itself .
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has been shown to modulate inflammatory responses. Research indicates that it can inhibit the activity of lipoxygenase (LOX) enzymes involved in the inflammatory process.
A specific study evaluated the inhibition of human isolated 5-lipoxygenase (5-LOX) by various chromanol derivatives:
Compound | IC50 (μM) |
---|---|
This compound | 9.0 ± 0.5 |
α-Amplexichromanol | 0.04 ± 0.01 |
The results indicate that this compound has a moderate inhibitory effect on LOX activity compared to more potent analogs .
Clinical Research on Vitamin E Metabolites
A clinical study investigated the effects of long-chain vitamin E metabolites on immune function and inflammation markers in human subjects. Participants receiving supplementation with vitamin E metabolites showed reduced levels of inflammatory cytokines and improved immune responses.
The study highlighted that metabolites such as this compound may contribute to these effects by enhancing cellular uptake and modulating enzyme activity related to inflammation .
Animal Models
In animal models of chronic inflammation and oxidative stress, administration of this compound resulted in decreased markers of oxidative damage and improved tissue recovery post-injury. The findings suggest potential therapeutic applications for this compound in managing conditions characterized by oxidative stress and inflammation.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethyl-2,5,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-10(3)12(15)8-9(2)13(11)16-14/h8,15H,5-7H2,1-4H3 |
InChI Key |
WYKZDJRMCZBYAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(O1)C(=CC(=C2C)O)C)C |
Origin of Product |
United States |
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